molecular formula C22H28O7 B568802 1,4-O-Didesmethyl rac-Niranthin CAS No. 81263-83-4

1,4-O-Didesmethyl rac-Niranthin

Cat. No.: B568802
CAS No.: 81263-83-4
M. Wt: 404.459
InChI Key: WTRAXKOXNKPSLF-IRXDYDNUSA-N
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Description

1,4-O-Didesmethyl rac-Niranthin is a structurally modified derivative of the parent compound rac-Niranthin, characterized by the removal of two methyl groups at the 1- and 4-positions of the oxygen atoms. This modification alters its physicochemical properties, including solubility, stability, and biological activity.

Properties

CAS No.

81263-83-4

Molecular Formula

C22H28O7

Molecular Weight

404.459

IUPAC Name

(2R,3R)-2-[(3,4-dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol

InChI

InChI=1S/C22H28O7/c1-25-18-5-4-14(8-19(18)26-2)6-16(11-23)17(12-24)7-15-9-20(27-3)22-21(10-15)28-13-29-22/h4-5,8-10,16-17,23-24H,6-7,11-13H2,1-3H3/t16-,17-/m0/s1

InChI Key

WTRAXKOXNKPSLF-IRXDYDNUSA-N

SMILES

COC1=C(C=C(C=C1)CC(CO)C(CC2=CC3=C(C(=C2)OC)OCO3)CO)OC

Synonyms

(2R,3R)-rel-2-[(3,4-dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-butanediol;  (R*,R*)-2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-butanediol;  (R*,R*)-(±)-2-[(3,4-Dimethoxyphenyl)methyl]-3-[(

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

1,4-O-Didesmethyl rac-Niranthin distinguishes itself from analogs through its demethylated oxygen atoms, which enhance hydrogen-bonding capacity compared to methyl-protected derivatives. For example:

  • rac-Niranthin analogs with silyl ether protections (e.g., compounds 69 and 70 in ) exhibit improved stability during synthesis due to reduced reactivity of hydroxyl groups .
  • Nitroacetamide derivatives (e.g., ranitidine-related compounds in ) feature nitro and amide groups, offering contrasting electronic profiles compared to the spirocyclic ether framework of 1,4-O-Didesmethyl rac-Niranthin.

Physicochemical Properties

Property 1,4-O-Didesmethyl rac-Niranthin Silyl-Protected Analog (e.g., Compound 70) Nitroacetamide Derivative (e.g., Ranitidine complex)
Solubility High (polar hydroxyl groups) Low (hydrophobic silyl groups) Moderate (amide/nitro balance)
Stability Moderate (prone to oxidation) High (steric protection) High (resistant to hydrolysis)
Synthetic Yield Not reported 92% (Example 1, ) Varies (dependent on nitro group reactivity)

Research Findings and Data Gaps

  • Key Synthesis Challenges : Selective demethylation without disrupting stereochemistry remains a hurdle, as seen in the recovery of unreacted starting material (5%) and isomers (3%) in .
  • Unresolved Questions : The exact bioactivity profile of 1,4-O-Didesmethyl rac-Niranthin is unverified in the provided evidence, necessitating further enzymatic or receptor-binding assays.

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